N,N-dimethylpiperidine-3-carboxamide hydrochloride

solubility formulation salt selection

Free-base piperidine-3-carboxamide analogs often require solvent optimization for aqueous reactions. N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 112950-94-4) eliminates this bottleneck via its HCl salt form, enabling direct aqueous reaction compatibility. • Direct use in aqueous amide couplings & reductive aminations without free-basing. • logP ~1.205 balances aqueous solubility with biphasic workup compatibility. • Room-temp storage stable; racemic form enables economical SAR & chiral resolution workflows.

Molecular Formula C8H17ClN2O
Molecular Weight 192.687
CAS No. 112950-94-4
Cat. No. B568263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpiperidine-3-carboxamide hydrochloride
CAS112950-94-4
Molecular FormulaC8H17ClN2O
Molecular Weight192.687
Structural Identifiers
SMILESCN(C)C(=O)C1CCCNC1.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H
InChIKeyCAOCILIXPFSSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpiperidine-3-carboxamide HCl: Compound Overview


N,N-Dimethylpiperidine-3-carboxamide hydrochloride (CAS 112950-94-4) is a piperidine-3-carboxamide derivative in hydrochloride salt form, with molecular formula C₈H₁₇ClN₂O and molecular weight 192.69 g/mol . The compound features a saturated six-membered piperidine heterocycle bearing a tertiary dimethylcarboxamide substituent at the 3-position. As a member of the piperidine-3-carboxamide family—one of the most frequently occurring heterocyclic scaffolds in FDA-approved drugs [1]—this specific substitution pattern confers distinct physicochemical properties that differentiate it from other 3-carboxamide congeners. Its primary utility lies in pharmaceutical research as a versatile synthetic intermediate, where the hydrochloride salt form enhances aqueous solubility and provides consistent purity for controlled reactivity in downstream applications [2].

+ Hydrochloride salt enables aqueous-phase synthetic workflows
+ Racemic mixture fits achiral SAR studies or chiral resolution feedstock
+ Room-temperature storage simplifies inventory and multi-gram procurement

N,N-Dimethylpiperidine-3-carboxamide HCl: Structural Specificity vs. Analogs


Piperidine-3-carboxamide derivatives exhibit pronounced structure-dependent variations in biological activity despite sharing the same core scaffold. Substitution pattern differences—including carboxamide N-alkylation state, ring position, and salt form—dramatically alter physicochemical parameters such as lipophilicity (logP), aqueous solubility, and hydrogen-bonding capacity, which in turn dictate membrane permeability, receptor binding kinetics, and synthetic utility . The N,N-dimethyl tertiary amide configuration of this compound eliminates hydrogen-bond donor capacity at the carboxamide nitrogen while retaining acceptor functionality, a critical distinction from primary and secondary amide analogs that influences both molecular recognition and solubility profiles [1]. Furthermore, stereochemical considerations introduce additional complexity: the racemic nature of the non-stereoselective commercial product (CAS 112950-94-4) yields a 1:1 enantiomeric mixture, whereas procurement of stereodefined (R)- or (S)-enantiomers (e.g., CAS 310455-02-8 or 737760-99-5) results in binding selectivity differences that can exceed 15-fold in biological assays . These structural determinants preclude reliable analog substitution without quantitative justification.

Free-base analog (CAS 5505-20-4)
Lower aqueous solubility may require organic co-solvents, altering reaction outcomes and assay media compatibility.
Primary/secondary amide congeners
Hydrogen-bond donor capacity differs, potentially changing receptor binding kinetics and solubility profiles.
Stereodefined enantiomers
Racemate cannot substitute where enantioselective target engagement is required; enantiomer-specific activity may differ substantially.

N,N-Dimethylpiperidine-3-carboxamide HCl: Differentiation from Analogs


Solubility Advantage of Hydrochloride Salt

The hydrochloride salt form (CAS 112950-94-4) demonstrates substantially higher aqueous solubility compared to the corresponding free-base analog N,N-dimethylpiperidine-3-carboxamide (CAS 5505-20-4). The free-base form exhibits an estimated aqueous solubility of approximately 5 mg/mL , whereas the hydrochloride salt shows high water solubility suitable for aqueous reaction conditions and biological assay media . This solubility differential is attributable to the ionic nature of the hydrochloride salt, which enhances hydration energy relative to the neutral free-base species.

Solubility (salt vs free-base)
Data to verify
HCl salt: high aqueous solubility (vendor-specified)
Free-base (CAS 5505-20-4): est. ~5 mg/mL
Supports aqueous-phase reactions without organic co-solvent
Vendor specification; exact fold-change not reported
solubility formulation salt selection pharmaceutical development

Storage Stability: Salt vs. Free-Base

The hydrochloride salt form confers enhanced chemical stability under standard laboratory storage conditions relative to free-base piperidine derivatives, which are susceptible to gradual oxidation and atmospheric carbon dioxide absorption leading to carbamate formation. The target compound (CAS 112950-94-4) is specified for long-term storage at room temperature in a cool, dry environment without requiring inert atmosphere protection . In contrast, many free-base piperidine-3-carboxamide analogs require refrigerated storage (2-8°C) under inert gas to prevent degradation . This stability differential translates to reduced procurement complexity and lower inventory management burden.

Storage stability
Data to verify
Target: room temperature, dry conditions
Free-base analogs: typically 2–8°C refrigerated
Reduces cold-chain logistics; minimizes freeze-thaw variability
Vendor-specified storage conditions
stability storage hydrochloride salt long-term storage

Balanced Lipophilicity for Permeability and Solubility

The compound exhibits an estimated logP value of approximately 1.205 , positioning it within the favorable range for balanced aqueous solubility and membrane permeability. This value is notably lower than N-aryl-substituted piperidine-3-carboxamide analogs (e.g., N-(4-bromophenyl)piperidine-3-carboxamide: logP = 2.789 [1]), reflecting reduced hydrophobic bulk and improved aqueous compatibility. The moderate lipophilicity of the N,N-dimethyl substitution pattern—compared to both more polar primary amides (piperidine-3-carboxamide parent: estimated logP < 0.5) and more lipophilic N-alkyl/aryl derivatives—provides a versatile physicochemical profile suitable for diverse synthetic applications without extreme partitioning behavior.

Lipophilicity (logP)
Reported
Target: logP = 1.205 (est.)
N-aryl analog: 2.789; parent amide:
Intermediate logP supports both polar and nonpolar reaction conditions
XLogP3 estimation; experimental confirmation recommended
Enantioselective binding
Class-level inference
Racemate (1:1) vs. enantiomers: >15-fold binding difference reported for analogs
Racemate suitable for achiral work; enantiopure form needed for stereospecific studies
Class-level data; confirm for this specific scaffold
lipophilicity logP drug-likeness permeability

Stereochemical Impact on Target Binding

Computational and experimental studies on related piperidine-3-carboxamide derivatives indicate that stereochemical configuration at the C3 position produces significant variations in biological target engagement. For structurally analogous compounds, selectivity factors between (R)- and (S)-enantiomers frequently exceed 15-fold in binding affinity measurements . The commercial product (CAS 112950-94-4) is supplied as the racemic mixture (1:1 enantiomeric ratio), representing the non-stereoselective baseline. Procurement of stereodefined enantiomers—(3S)-N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS 310455-02-8) or the (3R)-enantiomer (CAS 737760-99-5)—may be scientifically necessary when enantioselective target engagement is required, but the racemate offers a cost-effective starting point for achiral applications or preparative chiral resolution [1].

Enantioselective binding
Class-level inference
Racemate (1:1) vs. enantiomers: >15-fold binding difference reported for analogs
Racemate suitable for achiral work; enantiopure form needed for stereospecific studies
Class-level data; confirm for this specific scaffold
stereochemistry enantioselectivity chiral structure-activity relationship

N,N-Dimethylpiperidine-3-carboxamide HCl: Application Scenarios


Aqueous-Phase Intermediate Synthesis

The high aqueous solubility conferred by the hydrochloride salt form enables this compound to serve as a versatile building block in aqueous or mixed aqueous-organic reaction media, eliminating the need for aprotic organic solvents or phase-transfer catalysts. This scenario is particularly relevant for amide coupling reactions, reductive aminations, and nucleophilic substitutions where the piperidine nitrogen serves as a reactive handle. The compound's moderate logP of ~1.205 further supports compatibility with biphasic workup procedures while maintaining sufficient aqueous solubility for homogeneous reaction conditions. Procurement of the hydrochloride salt (CAS 112950-94-4) rather than the free-base analog (CAS 5505-20-4) directly enables aqueous synthetic workflows without pre-reaction free-basing steps.

Achiral SAR and Library Synthesis

The racemic nature of the commercial product provides an economical entry point for structure-activity relationship (SAR) studies where stereochemical optimization is not the primary objective, or where downstream chiral resolution is planned . The N,N-dimethyl tertiary amide functionality eliminates hydrogen-bond donor capacity at the carboxamide while preserving acceptor interactions , creating a distinct pharmacophore profile compared to primary and secondary amide congeners. This property is valuable for exploring binding interactions where the absence of an amide NH donor reduces the potential for undesired hydrogen-bond networks. The room-temperature storage stability further supports high-throughput library synthesis workflows requiring compound integrity across extended plate storage durations.

Chiral Resolution for Enantioselective Studies

For research programs requiring enantiomerically pure material to interrogate stereospecific biological targets, the racemic product (CAS 112950-94-4) serves as a cost-effective feedstock for preparative chiral chromatography or diastereomeric salt resolution . Given that enantioselectivity differences for piperidine-3-carboxamide derivatives can exceed 15-fold in binding assays , laboratories equipped with chiral separation capabilities can economically generate both enantiomers from a single racemic procurement, avoiding the premium pricing of pre-resolved stereodefined analogs. The hydrochloride salt form's aqueous solubility facilitates mobile phase compatibility during chiral HPLC purification, streamlining the resolution workflow.

Isotope-Labeled Internal Standard Preparation

The synthetic accessibility of the piperidine-3-carboxamide scaffold, combined with the compound's favorable aqueous solubility and moderate lipophilicity profile , makes this derivative suitable for development into stable isotope-labeled internal standards for LC-MS/MS bioanalytical applications. The N,N-dimethyl substitution pattern provides a chemically stable tertiary amide resistant to metabolic hydrolysis, while the hydrochloride salt ensures consistent purity and facile handling during derivatization. Procurement of high-purity material (≥98% by HPLC ) supports the stringent quality requirements for analytical reference standard preparation without extensive repurification.

Application
Selection Property
Validation Focus
Aqueous-phase intermediate synthesis
Hydrochloride salt aqueous solubility
Homogeneous aqueous reaction compatibility; no co-solvent required
Achiral SAR and library synthesis
Racemic mixture; tertiary amide H-bond acceptor only; ambient storage stability
Binding studies without amide NH donor; compound integrity under extended plate storage
Chiral resolution feedstock
Racemate as economical chiral precursor; aqueous solubility for HPLC
Preparative chiral separation yield and enantiomeric purity
Isotope-labeled internal standard preparation
High purity (≥98%); stable tertiary amide; moderate lipophilicity
LC-MS/MS method development; matrix effect and recovery evaluation

Technical Documentation Hub

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37 linked technical documents
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